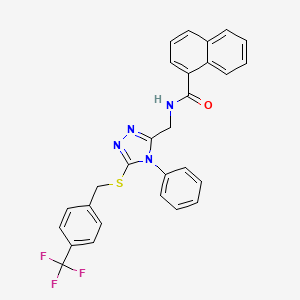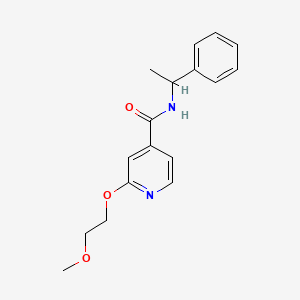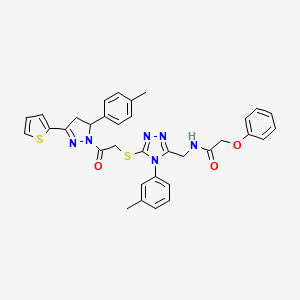
N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a compound that falls under the class of triazoles, known for their versatile biological activities. Triazoles have been extensively studied due to their diverse range of applications in medicinal chemistry, agrochemicals, and industrial processes. This particular compound's unique structure, characterized by a triazole ring connected to a naphthamide group, endows it with specific physicochemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the triazole core involves the cyclization of a hydrazine derivative with an isothiocyanate to form the 1,2,4-triazole ring.
Step 2: : Introduction of the phenyl and 4-(trifluoromethyl)benzyl groups is achieved via nucleophilic substitution reactions.
Step 3: : The final step involves the attachment of the naphthamide group through an amide bond formation reaction, typically using naphthoic acid and suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
The industrial production of this compound would require optimization of each synthetic step to enhance yield and reduce cost. This often involves the use of continuous flow reactors for better control over reaction conditions and scale-up processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, yielding sulfoxides and sulfones.
Reduction: : Reduction of the nitro groups on the aromatic ring can yield corresponding amines.
Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: : Anhydrous aluminum chloride (AlCl3) in Friedel-Crafts reactions or halogenation with bromine (Br2).
Major Products
Oxidation produces sulfoxides or sulfones.
Reduction yields amines.
Substitution typically modifies the aromatic rings to introduce functional groups like halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry
As a model compound in studying triazole-based reactions and mechanisms.
Biology and Medicine
Investigated for its potential as an antimicrobial agent, given the known efficacy of triazoles against fungi and bacteria.
Possible applications in anti-cancer research due to the ability of triazole derivatives to inhibit specific enzymes involved in cell proliferation.
Industry
Utilized in the synthesis of polymers with specific desired properties due to its unique structural characteristics.
Can be used as a precursor or intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is primarily influenced by its ability to interact with specific molecular targets.
Molecular Targets: : This compound can bind to enzymes or receptors, altering their activity. For example, triazole compounds are known to inhibit cytochrome P450 enzymes in fungi.
Pathways Involved: : It may disrupt cell wall synthesis in microbes or interfere with signal transduction pathways in cancer cells.
Comparaison Avec Des Composés Similaires
When compared to similar triazole compounds:
Other Triazoles: : Compounds such as fluconazole and itraconazole share structural similarities but vary in their substitution patterns, affecting their specificity and potency.
Naphthamide Derivatives: : Other naphthamide derivatives might lack the triazole ring, thereby not exhibiting the same biological activities.
List of Similar Compounds
Fluconazole
Itraconazole
Naphthyl-1-amine
Naphthalene-1-carboxamide
Conclusion
N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide represents a compound of significant interest due to its unique structure and potential applications across various fields, including chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUUNXQGCZQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![N-(4-chlorophenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)


![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)

